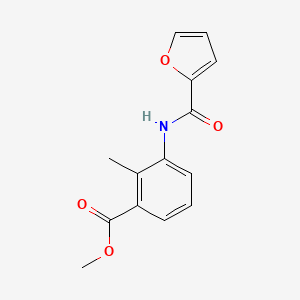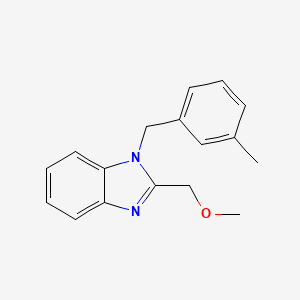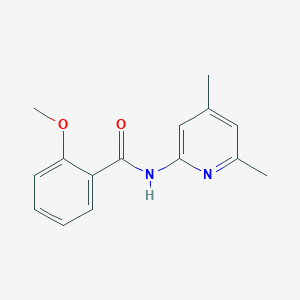![molecular formula C13H15NO5 B5764309 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid, also known as PPBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPBA is a derivative of the amino acid phenylalanine and has been shown to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid involves the inhibition of DPP-IV. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to exhibit promising biochemical and physiological effects. In addition to its inhibition of DPP-IV, 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to have anti-inflammatory and antioxidant properties. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has also been shown to improve lipid metabolism and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid for lab experiments is its specificity for DPP-IV inhibition. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to be a potent and selective inhibitor of DPP-IV, with minimal off-target effects. However, one of the limitations of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid and its potential applications in the treatment of inflammatory diseases. Additionally, the effects of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid on lipid metabolism and oxidative stress warrant further investigation.
Synthesemethoden
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid can be synthesized through a multi-step process starting from phenylalanine. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc-phenylalanine is then reacted with propionyl chloride to form Boc-phenylalanine propionyl ester. The next step involves the reduction of the ester group to an alcohol using lithium aluminum hydride. The final step is the reaction of the alcohol with 4-nitrophenyl chloroformate to form 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid is in the field of drug discovery. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to be a promising therapeutic approach for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
4-oxo-4-(4-propanoyloxyanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-13(18)19-10-5-3-9(4-6-10)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGCBBOBGGDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)




![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
